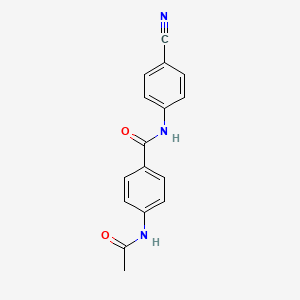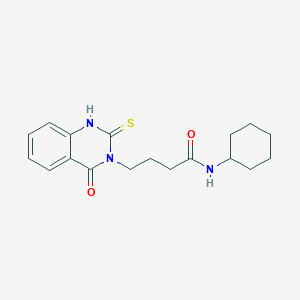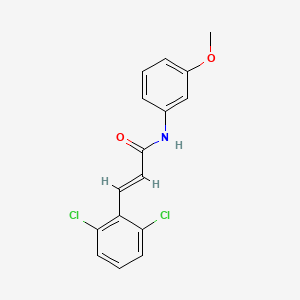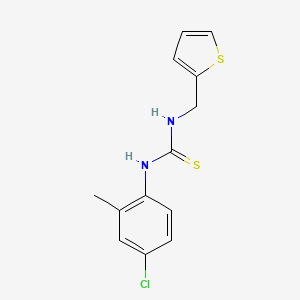
4-(acetylamino)-N-(4-cyanophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(acetylamino)-N-(4-cyanophenyl)benzamide, also known as ACB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of 4-(acetylamino)-N-(4-cyanophenyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, this compound has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. Additionally, this compound has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and neuroprotection. This compound has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been found to reduce oxidative stress and inflammation in the brain, exhibiting neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(acetylamino)-N-(4-cyanophenyl)benzamide has several advantages for lab experiments. It exhibits high potency and selectivity, making it an ideal candidate for drug development. Additionally, this compound is stable under various conditions, making it easy to handle and store. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-(acetylamino)-N-(4-cyanophenyl)benzamide. One potential area of research is the development of this compound-based drugs for cancer therapy. This compound has been found to exhibit promising results in inhibiting the growth of cancer cells, and its selectivity and potency make it an ideal candidate for drug development. Additionally, further research is needed to understand the exact mechanism of action of this compound and its potential therapeutic applications in neuroprotection and inflammation. Another potential area of research is the development of water-soluble derivatives of this compound, which could expand its potential applications in various assays.
Métodos De Síntesis
The synthesis of 4-(acetylamino)-N-(4-cyanophenyl)benzamide involves the reaction of 4-cyanophenyl isocyanate with N-acetylanthranilic acid in the presence of a base catalyst. This reaction leads to the formation of this compound, which can be purified by recrystallization. The purity of this compound can be determined by various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
4-(acetylamino)-N-(4-cyanophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising results in various scientific studies, including cancer research, inflammation research, and neuroprotection research. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-acetamido-N-(4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-14-8-4-13(5-9-14)16(21)19-15-6-2-12(10-17)3-7-15/h2-9H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXOYMHBQRAQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)

![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)

![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
![5-methyl-4-{[(4-methyl-2-pyridinyl)amino]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770576.png)
![3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)
![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)

![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)
methanone](/img/structure/B5770599.png)

